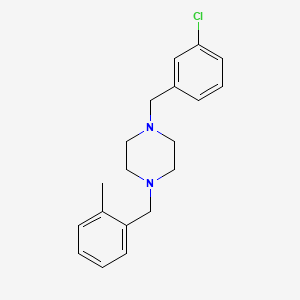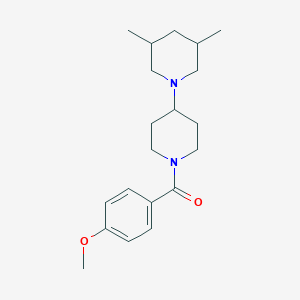![molecular formula C26H30N2O2 B10884067 1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine is a complex organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and benzyloxy-methoxybenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine typically involves the reaction of piperazine with benzyl chloride and 3-(benzyloxy)-4-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or benzyloxy-methoxybenzyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: A simpler analog with similar structural features but lacking the benzyloxy-methoxybenzyl group.
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: A closely related compound with similar functional groups but different substitution patterns.
1-Benzyl-4-(4-methoxy-3-nitrobenzoyl)piperazine: Another analog with a nitrobenzoyl group instead of the benzyloxy-methoxybenzyl group.
Uniqueness: 1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C26H30N2O2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-benzyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O2/c1-29-25-13-12-24(18-26(25)30-21-23-10-6-3-7-11-23)20-28-16-14-27(15-17-28)19-22-8-4-2-5-9-22/h2-13,18H,14-17,19-21H2,1H3 |
InChI-Schlüssel |
VKCYPBRWTQBKPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10883987.png)


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)



